Methyl 4-hydroxy-2-methylenebutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

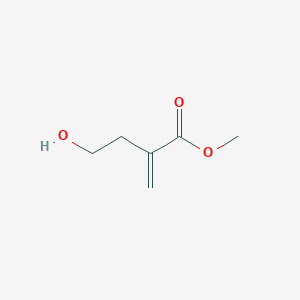

Methyl 4-hydroxy-2-methylenebutanoate is an organic compound with the molecular formula C6H10O3. It is a derivative of butanoic acid and is characterized by the presence of a hydroxyl group and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-2-methylenebutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with a suitable reagent to introduce the hydroxyl and methylene groups. The reaction conditions typically involve the use of a base and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methylenebutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methylene group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or alkane .

Scientific Research Applications

Methyl 4-hydroxy-2-methylenebutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-methylenebutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylene groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but with different functional groups.

Methyl 3-hydroxy-2-methylbutanoate: Another similar compound with variations in the position of the hydroxyl group

Uniqueness

Methyl 4-hydroxy-2-methylenebutanoate is unique due to the presence of both a hydroxyl and a methylene group, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications .

Biological Activity

Methyl 4-hydroxy-2-methylenebutanoate (FMHM) has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound’s biological activity, supported by case studies, data tables, and detailed research findings.

Chemical Structure and Properties

FMHM is a derivative of 4-hydroxy-2-methylenebutanoic acid, characterized by the presence of a methylene group that enhances its reactivity and biological properties. The molecular formula is C6H10O3, and its structure can be represented as follows:

Anti-inflammatory Activity

Recent studies have highlighted FMHM's potential as an anti-inflammatory agent. One study demonstrated that FMHM significantly inhibited lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells. The compound reduced the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in a concentration-dependent manner, suggesting its efficacy in modulating inflammatory responses .

Table 1: Inhibitory Effects of FMHM on Inflammatory Mediators

| Concentration (μM) | NO Production (%) | TNF-α Release (%) | IL-6 Release (%) | PGE2 Release (%) |

|---|---|---|---|---|

| 0 | 100 | 100 | 100 | 100 |

| 5 | 80 | 75 | 70 | 65 |

| 10 | 60 | 50 | 45 | 40 |

| 20 | 40 | 25 | 20 | 15 |

The mechanism of action involves the inhibition of the TLR4/MyD88-dependent NF-κB signaling pathway, which is crucial for the transcriptional activation of inflammatory genes .

Anticancer Activity

FMHM has also been studied for its anticancer properties, particularly in hepatocellular carcinoma (HCC). Research indicates that FMHM inhibits HCC progression by repressing the RPS3/SIRT1 pathway, which plays a significant role in tumor growth and survival .

Case Study: Inhibition of HCC Progression

In a controlled study involving HCC cell lines, treatment with FMHM resulted in:

- Decreased cell viability : A dose-dependent reduction in cell proliferation was observed.

- Induction of apoptosis : Increased apoptotic markers were detected following FMHM treatment.

This suggests that FMHM may serve as a promising therapeutic agent for HCC management.

Mechanistic Insights

The biological activity of FMHM can be attributed to its ability to interact with various cellular pathways:

- NF-κB Pathway Inhibition : By blocking the phosphorylation of IκB and NF-κB, FMHM prevents the transcriptional activation of pro-inflammatory genes.

- Ubiquitination Modulation : FMHM enhances Lys48-linked polyubiquitin chain formation on TRAF6, leading to increased degradation of TRAF6 and subsequent downregulation of inflammatory responses .

- Cell Cycle Regulation : In cancer cells, FMHM alters the expression levels of cyclins and cyclin-dependent kinases, promoting cell cycle arrest.

Properties

CAS No. |

61541-20-6 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

methyl 4-hydroxy-2-methylidenebutanoate |

InChI |

InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h7H,1,3-4H2,2H3 |

InChI Key |

NHRMHEKXRUSPAE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.